(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid
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Overview
Description
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid typically involves stereoselective reactions to ensure the correct configuration. One common method includes the reduction of cyclopentanone derivatives followed by carboxylation. The reaction conditions often involve the use of chiral catalysts to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale stereoselective hydrogenation processes. These methods are optimized for yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various cyclopentanone derivatives, alcohols, and substituted cyclopentanes.
Scientific Research Applications
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
(1R,3R)-3-Hydroxy-cyclopentanecarboxylic acid: This enantiomer has different stereochemistry and may exhibit distinct biological activities.
Cyclopentanone: A related compound that lacks the hydroxyl and carboxylic acid groups.
Cyclopentanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
(1S,3S)-3-hydroxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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